Benzenesulfonic acid, 5-amino-2-(phenylamino)-
CAS No.: 91-30-5
Cat. No.: VC1960843
Molecular Formula: C12H12N2O3S
Molecular Weight: 264.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91-30-5 |
|---|---|
| Molecular Formula | C12H12N2O3S |
| Molecular Weight | 264.3 g/mol |
| IUPAC Name | 5-amino-2-anilinobenzenesulfonic acid |
| Standard InChI | InChI=1S/C12H12N2O3S/c13-9-6-7-11(12(8-9)18(15,16)17)14-10-4-2-1-3-5-10/h1-8,14H,13H2,(H,15,16,17) |
| Standard InChI Key | HYLOSPCJTPLXSF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)NC2=C(C=C(C=C2)N)S(=O)(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)NC2=C(C=C(C=C2)N)S(=O)(=O)O |
Introduction
Chemical Identity and Structure
Basic Identification
Benzenesulfonic acid, 5-amino-2-(phenylamino)- is characterized by several identifying parameters that establish its chemical identity. The compound is registered under multiple names in chemical databases and literature, reflecting its structural components and research applications.
Table 1: Chemical Identification Parameters
| Parameter | Information |
|---|---|
| CAS Registry Number | 91-30-5 |
| Molecular Formula | C₁₂H₁₂N₂O₃S |
| Molecular Weight | 264.30 g/mol |
| IUPAC Name | 5-amino-2-anilinobenzenesulfonic acid |
| Common Synonyms | 5-Amino-2-(phenylamino)benzenesulfonic acid, 4-Aminodiphenylamine-2-sulfonic acid, 6-Anilinometanilic acid |
| Cancer Chemotherapy National Service Center Number | NSC 37076 |
The compound has been standardized in various chemical databases with specific identifiers that facilitate its recognition and classification in scientific literature .
Structural Characteristics
The molecular structure of Benzenesulfonic acid, 5-amino-2-(phenylamino)- features a benzenesulfonic acid core with an amino group at the 5-position and a phenylamino group at the 2-position. This arrangement contributes to its unique chemical and biological properties.
Table 2: Structural Identifiers
| Identifier | Value |
|---|---|
| InChI | InChI=1S/C12H12N2O3S/c13-9-6-7-11(12(8-9)18(15,16)17)14-10-4-2-1-3-5-10/h1-8,14H,13H2,(H,15,16,17) |
| InChI Key | HYLOSPCJTPLXSF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)NC2=C(C=C(C=C2)N)S(=O)(=O)O |
The compound features a tetrahedral sulfur atom attached to a planar phenyl ring, similar to the basic structural characteristics of benzenesulfonic acid . The presence of both amino and phenylamino groups creates potential for hydrogen bonding and other intermolecular interactions, affecting its solubility and reactivity .
Physical and Chemical Properties
Physical State and Appearance
Benzenesulfonic acid, 5-amino-2-(phenylamino)- typically appears as an off-white solid at room temperature. The purity of research-grade material is typically 95%, making it suitable for various analytical and research applications .
Physical Properties
The compound demonstrates distinct physical properties that influence its handling, storage, and application in research settings. These properties have been determined through both experimental measurements and predictive modeling.
Table 3: Physical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 264.30 g/mol | Calculated |
| Density | 1.464 g/cm³ | Measured |
| Boiling Point | 469.1°C at 101,325 Pa | Measured |
| Water Solubility | 2.71 g/L at 25°C | Measured |
| Vapor Pressure | 0 Pa at 25°C | Measured |
| Refractive Index | 1.69 | Measured |
| LogP | -1.33 | Calculated |
| pKa | -1.27±0.45 | Predicted |
| Storage Condition | Room Temperature | Recommended |
The relatively high boiling point reflects the compound's stability and the strong intermolecular forces present in its structure. Its moderate water solubility (2.71 g/L) indicates a balance between its hydrophilic sulfonic acid group and more hydrophobic aromatic rings .
Chemical Properties
Benzenesulfonic acid, 5-amino-2-(phenylamino)- demonstrates chemical properties typical of aromatic sulfonic acids, with additional reactivity contributed by its amino and phenylamino groups. Like benzenesulfonic acid, it is likely to form sulfonamides, sulfonyl chlorides, and esters under appropriate reaction conditions .
The sulfonic acid group (-SO₃H) makes it a strong acid, likely to be almost fully dissociated in water, similar to the parent compound benzenesulfonic acid . The compound's GHS hazard classification indicates it is an irritant, suggesting caution in handling.
The presence of both primary (amino) and secondary (phenylamino) amine functionalities provides sites for various chemical reactions, including electrophilic substitution, oxidation, and coupling reactions, making it valuable in organic synthesis .
Biochemical Properties and Activity
Enzyme Interactions
Benzenesulfonic acid, 5-amino-2-(phenylamino)- interacts with various enzymes, particularly sulfonation enzymes that catalyze the transfer of sulfonate groups to other molecules. These interactions are crucial for the synthesis of sulfonated compounds, which play important roles in various biochemical pathways.
The compound's interaction with enzymes is structure-dependent, with the sulfonic acid, amino, and phenylamino groups all potentially contributing to binding interactions. It may act as either an enzyme inhibitor or activator, depending on the specific enzyme it interacts with.
Cellular Effects
Research indicates that Benzenesulfonic acid, 5-amino-2-(phenylamino)- influences various cellular processes, including:
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Cell signaling pathways
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Gene expression through modulation of transcription factors
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Cellular metabolism by altering the activity of metabolic enzymes
Studies have shown that at higher doses, the compound can exhibit toxic effects, including cellular toxicity leading to cell death and tissue damage. This dose-dependent behavior highlights the importance of careful concentration control in research applications.
Metabolic Pathways
Benzenesulfonic acid, 5-amino-2-(phenylamino)- participates in various metabolic pathways through its interactions with enzymes essential for its metabolism. It can be metabolized by sulfonation enzymes, leading to the formation of sulfonated metabolites that may further participate in other biochemical pathways.
The transport and distribution of the compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments, affecting its distribution and biological activity.
Subcellular Localization
The subcellular localization of Benzenesulfonic acid, 5-amino-2-(phenylamino)- is crucial for its activity and function. Research suggests the compound may localize to specific cellular compartments, including:
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The nucleus, where it can interact with transcription factors and influence gene expression
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The cytoplasm, where it can interact with metabolic enzymes and affect cellular metabolism
This targeted localization contributes to its specific biological activities and affects its potential applications in research.
Analytical Methods and Applications
Research Applications
The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation, suggesting potential applications in cancer research. Its unique structure and biological properties make it a subject of interest in medicinal and synthetic chemistry.
Potential research applications include:
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As a pharmacological probe for studying enzyme interactions
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In the development of analytical methods for related compounds
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As an intermediate in the synthesis of more complex molecules with biological activity
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In studies of cell signaling and gene expression regulation
These applications leverage the compound's structural features and biochemical properties to advance various fields of research .
Structure-Related Compounds
Parent Compounds
Benzenesulfonic acid, 5-amino-2-(phenylamino)- is related to the simpler benzenesulfonic acid, which is described as "the simplest aromatic sulfonic acid" with the formula C₆H₆O₃S . Understanding the properties of this parent compound can provide insights into the behavior of its more complex derivatives.
Benzenesulfonic acid is prepared from the sulfonation of benzene using concentrated sulfuric acid, illustrating aromatic sulfonation, which has been called "one of the most important reactions in industrial organic chemistry" .
Related Derivatives
Several derivatives related to Benzenesulfonic acid, 5-amino-2-(phenylamino)- have been documented in research, including:
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5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid (CAS 119-70-0) - A structurally similar compound with an additional amino group on the phenylamino ring
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Benzenesulfonic acid, 5-[[2-nitro-4-[(phenylamino)sulfonyl]phenyl]amino]-2-(phenylamino)-, sodium salt (1:1) - A more complex derivative with additional functional groups and a sodium counterion
These related compounds expand the family of substituted benzenesulfonic acids with potential research applications in various fields .
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